molecular formula C7H4INO2 B13671609 5-Iodobenzo[c]isoxazol-3(1H)-one

5-Iodobenzo[c]isoxazol-3(1H)-one

Cat. No.: B13671609
M. Wt: 261.02 g/mol
InChI Key: DSWLSWMNDOEUPZ-UHFFFAOYSA-N
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Description

5-Iodobenzo[c]isoxazol-3(1H)-one is a chemical compound belonging to the isoxazole family. Isoxazoles are a class of heterocyclic compounds characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of an iodine atom at the 5-position of the benzo[c]isoxazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodobenzo[c]isoxazol-3(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluoro-6-iodobenzonitrile with acetohydroxamic acid in the presence of potassium tert-butoxide in N,N-dimethylformamide (DMF) at room temperature. The reaction mixture is stirred for several hours, followed by the addition of water and filtration to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-Iodobenzo[c]isoxazol-3(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The isoxazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized isoxazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-Iodobenzo[c]isoxazol-3(1H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Iodobenzo[c]isoxazol-3(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodobenzo[c]isoxazol-3(1H)-one is unique due to the specific positioning of the iodine atom and the isoxazole ring structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H4INO2

Molecular Weight

261.02 g/mol

IUPAC Name

5-iodo-1H-2,1-benzoxazol-3-one

InChI

InChI=1S/C7H4INO2/c8-4-1-2-6-5(3-4)7(10)11-9-6/h1-3,9H

InChI Key

DSWLSWMNDOEUPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)ON2

Origin of Product

United States

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